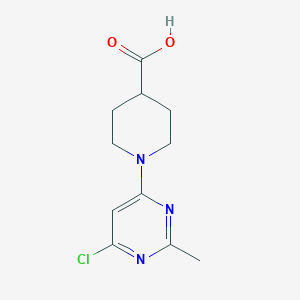
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid
Vue d'ensemble
Description
The compound "1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid" is a chemical that appears to be related to piperidine-based structures, which are often explored for their potential in pharmaceutical applications. Piperidine is a six-membered ring containing one nitrogen atom, and it is a common motif in many biologically active compounds. The chloro and methyl groups on the pyrimidine ring suggest that the compound could have specific electronic and steric characteristics that might influence its reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of piperidine derivatives can involve various strategies, including asymmetric organocatalysis and aminocyclization. For instance, the asymmetric organocatalytic synthesis of piperidine derivatives has been demonstrated using chiral phosphoric acid to produce bisindole-piperidine-amino acid hybrids . Similarly, a C(2)-symmetric piperidine derivative was synthesized through a double asymmetric allylboration of glutaraldehyde followed by aminocyclization and carbamation . These methods could potentially be adapted for the synthesis of "1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid" by incorporating the appropriate pyrimidine moiety into the reaction scheme.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and is often characterized by X-ray crystallography and spectroscopic methods such as NMR. For example, chloro-diorganotin(IV) complexes of a piperidine carbodithioic acid derivative have been studied, revealing a trigonal bipyramid geometry . Additionally, the complex of piperidine-4-carboxylic acid with chloroacetic acid has been analyzed, showing that the piperidine ring adopts a chair conformation with the carboxylic group in the equatorial position, and the complex is stabilized by hydrogen bonding . These studies provide insights into how the piperidine ring and substituents might influence the overall molecular geometry of "1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid."
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, often influenced by the functional groups attached to the piperidine ring. The presence of a carboxylic acid group, as in the compound of interest, suggests the potential for reactions involving carboxylate formation, esterification, and amide bond formation. The chloro and methyl groups on the pyrimidine ring could also affect the reactivity, possibly through electrophilic substitution reactions or interactions with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are determined by their molecular structure. The presence of a carboxylic acid group typically confers acidity and the ability to form hydrogen bonds, which can affect solubility and crystallization behavior. The chloro and methyl substituents on the pyrimidine ring can influence the compound's electronic properties, such as electron density and dipole moment, which in turn can affect its reactivity and interactions with other molecules . The supramolecular cocrystal of a related pyrimidine derivative with 4-methylbenzoic acid provides an example of how these compounds can form specific intermolecular interactions, which could be relevant for the compound .
Safety and Hazards
The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage, and is harmful to aquatic life . Similar precautions should be taken when handling 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid.
Propriétés
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-13-9(12)6-10(14-7)15-4-2-8(3-5-15)11(16)17/h6,8H,2-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJQDRLTIJHYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3022039.png)
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)

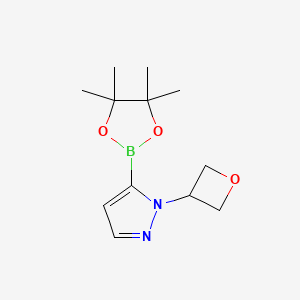


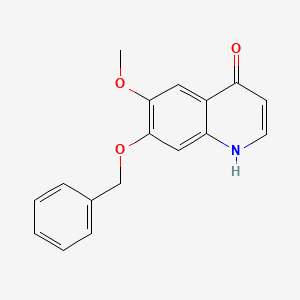
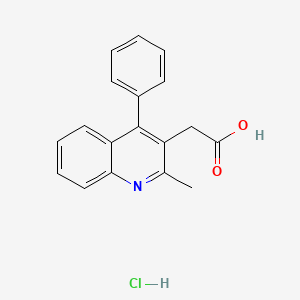




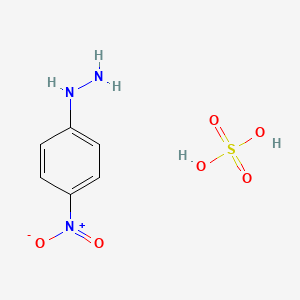
![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3022062.png)